molecular formula C11H9N5O4 B2539059 N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-23-0

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2539059
CAS No.: 450345-23-0
M. Wt: 275.224
InChI Key: GOFQXGLUIVUPPC-UHFFFAOYSA-N
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Description

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a nitropyrimidine core, and diamine functionalities, making it a versatile molecule for chemical modifications and biological studies.

Biochemical Analysis

Biochemical Properties

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have anticancer activity against various cancer cell lines .

Cellular Effects

In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells. For example, it has been reported to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally observed that the effects of similar compounds can range from therapeutic to toxic or adverse at high doses .

Metabolic Pathways

It is likely that the compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Nitration of the pyrimidine ring:

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the nitropyrimidine core using a suitable coupling reagent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the diamine functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • N4-(benzo[d][1,3]dioxol-5-yl)-5-aminopyrimidine-4,6-diamine
  • N4-(benzo[d][1,3]dioxol-5-yl)-5-chloropyrimidine-4,6-diamine

Uniqueness

N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-N-(1,3-benzodioxol-5-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O4/c12-10-9(16(17)18)11(14-4-13-10)15-6-1-2-7-8(3-6)20-5-19-7/h1-4H,5H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFQXGLUIVUPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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